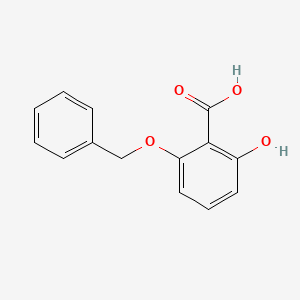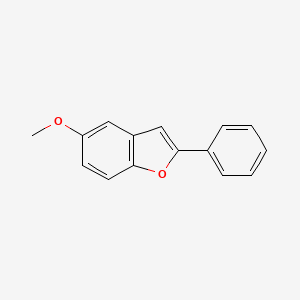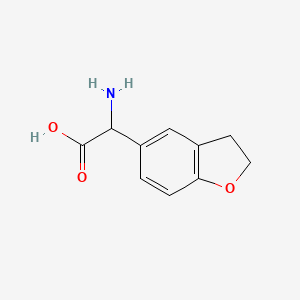
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of related compounds like “3-(Trifluoromethyl)aniline” and “3,5-Bis(trifluoromethyl)aniline” involve a benzene ring with an amine group and trifluoromethyl groups attached . The exact molecular structure of “3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline” would likely be similar but with an oxadiazol ring.Chemical Reactions Analysis
Related compounds like “3,5-Bis(trifluoromethyl)aniline” have been used in various chemical reactions. For instance, it has been used in the synthesis of “N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline” via a titanium-catalyzed hydroamination reaction . A study on “Trifluoromethylarylation of alkenes using anilines” discusses a method that allows the trifluoromethylarylation of alkenes using anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “3-(Trifluoromethyl)aniline” include a density of 1.29 g/mL at 25 °C, a melting point of 5 to 6 °C, and a boiling point of 187 to 188 °C .Applications De Recherche Scientifique
Synthesis of Schiff’s Base
This compound has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base . Schiff’s bases are versatile compounds that have a wide range of applications, including use as ligands in coordination chemistry and as intermediates in organic synthesis.
Synthesis of 5,7-Bis(trifluoromethyl)aniline
It has also been used in the synthesis of 5,7-bis(trifluoromethyl)aniline . This compound is a useful building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.
Hydroamination Reaction
The compound has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction . Hydroamination reactions are important in the synthesis of amines, which are key intermediates in the production of pharmaceuticals, dyes, and polymers.
Synthesis of Organocatalysts
It has been used in the synthesis of N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, an organocatalyst . Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions due to their ability to increase the rate of reactions without being consumed.
Safety and Hazards
Safety data sheets for related compounds like “3,5-Bis(trifluoromethyl)aniline” indicate that they may cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation . They should be handled with appropriate protective equipment and used only in well-ventilated areas .
Mécanisme D'action
Target of Action
It’s structurally similar compound, 3,5-bis(trifluoromethyl)aniline, has been used in the synthesis of various compounds . These include Schiff’s base , which is known to interact with various biological targets such as enzymes and receptors.
Mode of Action
It’s structurally similar compound, trifluralin, is known to inhibit root development by interrupting mitosis, thus controlling weeds as they germinate .
Biochemical Pathways
It’s structurally similar compound, trifluralin, is known to affect the mitotic process in plant cells .
Result of Action
Based on its structural similarity to trifluralin, it might exhibit herbicidal properties by inhibiting root development .
Action Environment
The action, efficacy, and stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline can be influenced by various environmental factors. For instance, Trifluralin, a structurally similar compound, is known to be inactivated in wet soils . This suggests that soil moisture levels could potentially influence the action of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline.
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPMSRYYFXNOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3280488.png)


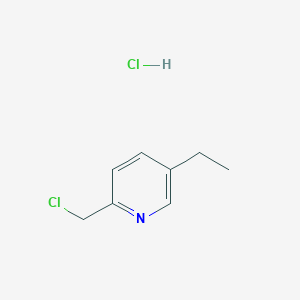
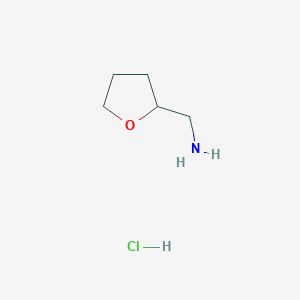
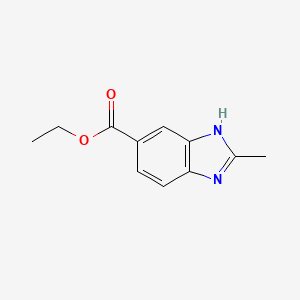


![Poly[(methyl)(aminoethylaminopropyl)siloxane]-poly(dimethylsiloxane)](/img/structure/B3280562.png)
